molecular formula C15H19NO3S B2494964 Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448067-02-4

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2494964
CAS No.: 1448067-02-4
M. Wt: 293.38
InChI Key: HQPQFVCCRDRUMP-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a cyclobutyl group, a phenylsulfonyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Cyclobutyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific biological context.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c17-15(12-5-4-6-12)16-10-9-14(11-16)20(18,19)13-7-2-1-3-8-13/h1-3,7-8,12,14H,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPQFVCCRDRUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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